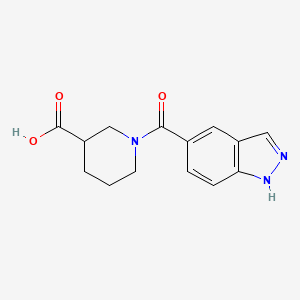

1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid

Description

1-(1H-Indazole-5-carbonyl)piperidine-3-carboxylic acid (CAS No. 1099058-83-9) is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a 1H-indazole-5-carbonyl moiety. Its molecular formula is C₁₄H₁₅N₃O₃, with a molecular weight of 273.29 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(17-5-1-2-10(8-17)14(19)20)9-3-4-12-11(6-9)7-15-16-12/h3-4,6-7,10H,1-2,5,8H2,(H,15,16)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKHYYVGPYUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NN=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of indazole derivatives, including 1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid. Research has shown that this compound exhibits inhibitory effects on various cancer cell lines:

- Mechanism : The compound interacts with specific kinases involved in cancer progression, leading to reduced cell proliferation and induction of apoptosis.

- Case Study : A study highlighted the synthesis of a series of indazole derivatives that showed significant activity against human cancer cell lines such as HCT116 and A549, with IC50 values in the nanomolar range, indicating strong anticancer properties .

Neurological Disorders

The compound has been investigated for its potential use in treating neurological disorders:

- Mechanism : It acts as a selective antagonist for serotonin receptors, particularly the 5-HT4 receptor, which is implicated in various psychiatric conditions.

- Case Study : In a study focusing on receptor selectivity, derivatives of this compound were identified as potent and selective ligands for the 5-HT4 receptor, showing promise for conditions like Alzheimer's disease and schizophrenia .

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Anticancer | <10 | |

| N-(S)-1-Azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide | Neurological | 15 | |

| Indole-3-carboxylic acid | Antimicrobial | 50 |

This table summarizes the activities of related compounds, highlighting the potency of this compound against cancer cells compared to other derivatives.

Antitumor Efficacy

A recent study evaluated various indazole derivatives for their antitumor efficacy against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from single-digit nanomolar to micromolar levels, suggesting a robust potential for further development as anticancer agents .

Selectivity in Receptor Binding

Another investigation focused on the selectivity of this compound for serotonin receptors. The study found that specific derivatives exhibited high selectivity over other receptors, making them suitable candidates for treating psychiatric disorders without the side effects commonly associated with less selective compounds .

Mechanism of Action

The mechanism of action of 1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Substituents

- Indazole vs. Pyrazine/Pyrimidine: The indazole group in the target compound provides a bicyclic aromatic system, which may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to monocyclic pyrazine () or pyrimidine () analogs.

- Complex Heterocycles : The benzo[1,3]dioxole-imidazopyrimidine substituent in introduces a fused aromatic system, likely increasing molecular rigidity and π-π stacking interactions, which are critical for nucleic acid or protein binding.

Functional Group Modifications

- Carboxylic Acid Derivatives : The tert-butoxycarbonyl (BOC) group in acts as a protective moiety, enhancing stability during synthesis. The trifluoromethyl (CF₃) group increases lipophilicity and resistance to oxidative metabolism, a common strategy in drug design.

- Hydroxyl Group : 5-Hydroxypiperidine-3-carboxylic acid () lacks a heterocyclic substituent but introduces a hydroxyl group, which may improve water solubility and hydrogen-bonding capacity compared to the indazole derivative.

Physicochemical Properties

- Melting Points : Only 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid () provides a melting point (185–186.5°C), suggesting higher crystallinity than the indazole analog, for which data are unavailable.

- Molecular Weight and Solubility : Smaller derivatives like 5-hydroxypiperidine-3-carboxylic acid (145.16 g/mol) may exhibit better aqueous solubility, whereas bulkier analogs (e.g., , .43 g/mol) could face solubility challenges despite their extended aromatic systems.

Biological Activity

1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and applications in research.

Chemical Structure

The compound features an indazole moiety, which is known for its diverse biological activities. The piperidine ring enhances the compound's binding affinity to various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Indazole Group : This heterocyclic structure often interacts with enzymes and receptors, modulating their activity.

- Piperidine Moiety : It may enhance binding affinity and selectivity towards target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of indazole can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has demonstrated efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.3 | Apoptosis induction |

| A549 (Lung Cancer) | 4.2 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 3.8 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound also shows promise in reducing inflammation. It has been linked to the inhibition of pro-inflammatory cytokines and pathways involved in chronic inflammatory conditions.

Study 1: Anticancer Activity

A study evaluated the effects of the compound on human cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study reported IC50 values ranging from 3.8 to 5.3 µM across different cancer types, indicating potent anticancer activity.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of indazole derivatives, including this compound. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its potential as a broad-spectrum antimicrobial agent.

Research Applications

The compound is not only relevant in therapeutic contexts but also serves as a building block in synthetic chemistry for developing more complex molecules. Its applications extend across:

- Pharmaceutical Development : As a potential drug candidate for various diseases.

- Material Science : In the synthesis of new materials with specific properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid?

- Methodology : A common approach involves coupling indazole-5-carboxylic acid derivatives with piperidine intermediates. For example, refluxing with acetic acid and sodium acetate (as in analogous indole syntheses) facilitates condensation, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . Carbodiimide-based coupling agents (e.g., EDCl/HOBt) may be used to link the indazole and piperidine moieties. Reaction monitoring via TLC or HPLC is critical to confirm completion.

Q. What analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : To confirm regiochemistry and functional groups (e.g., indazole C=O and piperidine protons).

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF for exact mass verification (e.g., matching to theoretical values like m/z 287.1273 for C₁₄H₁₅N₃O₃) .

- HPLC : Purity assessment (≥95%) and detection of isomers/byproducts .

- Melting Point Analysis : Compare with literature values (e.g., 185–186.5°C for structurally similar piperidine-carboxylic acids) .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Protocol : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via HPLC and track changes in solubility. Store at –20°C in inert atmospheres to minimize hydrolysis of the carbonyl group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthesized batches be resolved?

- Troubleshooting Steps :

Isomer Identification : Use 2D NMR (e.g., NOESY, HSQC) to distinguish regioisomers (e.g., indazole-5- vs. 4-carbonyl derivatives) .

X-ray Crystallography : Resolve ambiguous structures via single-crystal analysis.

Chromatographic Purity : Ensure no co-eluting impurities mimic spectral peaks .

Q. What is the role of protecting groups in optimizing the synthesis of this compound?

- Design Strategy :

- Boc Protection : Use tert-butoxycarbonyl (Boc) groups to shield the piperidine nitrogen during indazole coupling, followed by deprotection with HCl/dioxane .

- Esterification : Temporarily protect the carboxylic acid as an ethyl ester to prevent side reactions, then hydrolyze with NaOH .

Q. How can computational modeling predict the compound’s biological activity?

- Approach :

- Molecular Docking : Screen against target proteins (e.g., enzymes like PYCR1 mentioned in related studies) to identify binding modes .

- QSAR Analysis : Correlate substituent effects (e.g., indazole vs. pyrazole) with activity data from analogs .

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency?

- Resolution Steps :

Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. native) and assay buffers.

Metabolite Screening : Check for in situ degradation products that may interfere with activity measurements .

Dose-Response Curves : Use IC₅₀ values from ≥3 independent replicates to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.